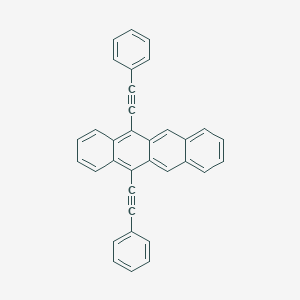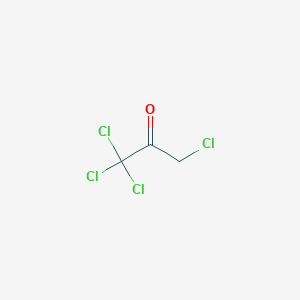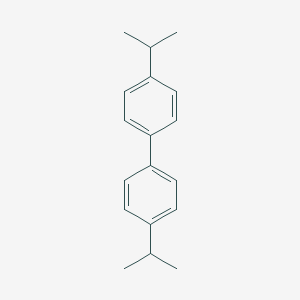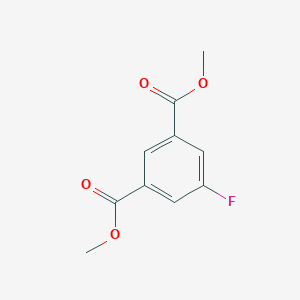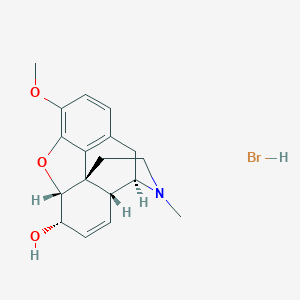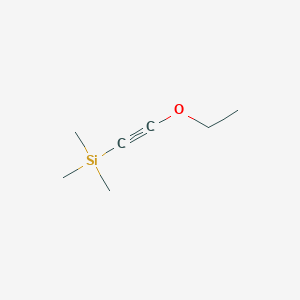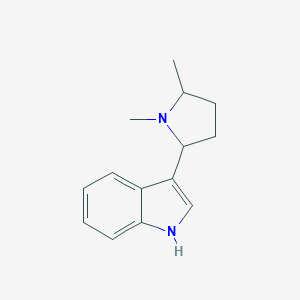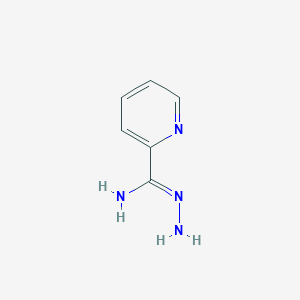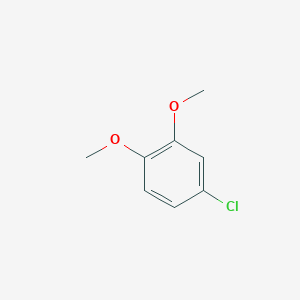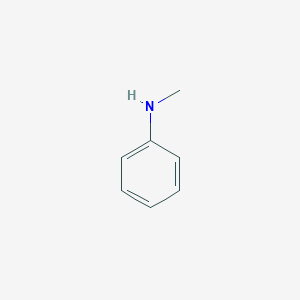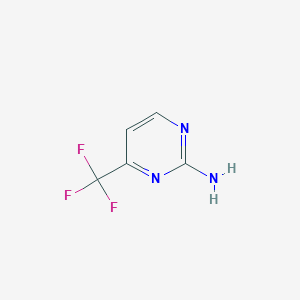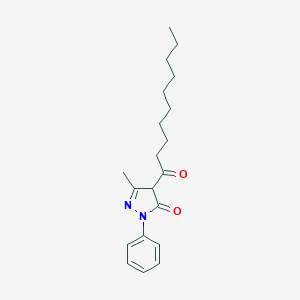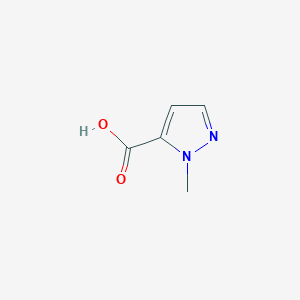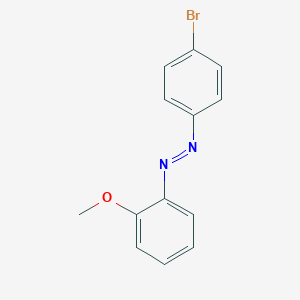
Azobenzene, 4'-bromo-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4'-bromo-2-methoxy-, also known as 4'-bromo-2-methoxyazobenzene, is a chemical compound that belongs to the azobenzene family. Azobenzene derivatives have been extensively studied due to their potential applications in materials science, photoresponsive materials, and biological systems. In
Wirkmechanismus
The mechanism of action of azobenzene, 4'-bromo-2-methoxy-, involves the reversible trans-cis isomerization of the azo group upon irradiation with light of a specific wavelength. The trans isomer is stable, while the cis isomer is unstable and can undergo various reactions, such as photoisomerization, thermal isomerization, and photooxidation.
Biochemische Und Physiologische Effekte
Azobenzene, 4'-bromo-2-methoxy-, has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that azobenzene derivatives can interact with biological molecules, such as proteins and DNA, through non-covalent interactions. This property makes them useful in the development of molecular probes and sensors for biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Azobenzene, 4'-bromo-2-methoxy-, has several advantages for lab experiments. It is stable under ambient conditions, and its synthesis method is straightforward and yields high amounts of product. Additionally, its reversible trans-cis isomerization makes it useful in the development of photoresponsive materials and molecular probes. However, its limited studies on its biochemical and physiological effects make it challenging to apply in biological systems.
Zukünftige Richtungen
There are several future directions for the study of azobenzene, 4'-bromo-2-methoxy-. One of the most significant directions is the development of new photoresponsive materials with improved properties, such as faster switching times and higher photoconversion efficiencies. Additionally, the study of its interactions with biological molecules can lead to the development of new molecular probes and sensors for biological systems. Finally, the exploration of its potential applications in drug delivery and gene therapy can lead to significant advancements in the field of medicine.
Conclusion:
Azobenzene, 4'-bromo-2-methoxy-, is a chemical compound that has potential applications in materials science, photoresponsive materials, and biological systems. Its reversible trans-cis isomerization makes it useful in the development of photoresponsive materials and molecular probes. However, its limited studies on its biochemical and physiological effects make it challenging to apply in biological systems. The exploration of its potential applications in drug delivery and gene therapy can lead to significant advancements in the field of medicine.
Synthesemethoden
The synthesis of azobenzene, 4'-bromo-2-methoxy- involves the reaction between 4-bromoanisole and 4-nitrobenzene diazonium salt in the presence of a reducing agent. The reaction results in the formation of 4'-bromo-2-methoxyazobenzene, which can be purified through column chromatography. The yield of the reaction is typically high, and the product is stable under ambient conditions.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4'-bromo-2-methoxy-, has been used in various scientific research applications. One of the most significant applications is in the field of photoresponsive materials. Azobenzene derivatives can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property makes them useful in the development of light-responsive materials, such as photochromic coatings, optical data storage devices, and molecular switches.
Eigenschaften
CAS-Nummer |
18277-97-9 |
|---|---|
Produktname |
Azobenzene, 4'-bromo-2-methoxy- |
Molekularformel |
C13H11BrN2O |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
(4-bromophenyl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C13H11BrN2O/c1-17-13-5-3-2-4-12(13)16-15-11-8-6-10(14)7-9-11/h2-9H,1H3 |
InChI-Schlüssel |
UDNAOKMKOHEGDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



